molecular formula C8H9ClN2O3 B1273270 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride CAS No. 5425-81-0

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

Cat. No.: B1273270
CAS No.: 5425-81-0
M. Wt: 216.62 g/mol
InChI Key: UJBOVJRECBNSDI-UHFFFAOYSA-N
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Description

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride (2-ANPEHCl) is a chemical compound that has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. 2-ANPEHCl is a crystalline solid that is soluble in water and has a melting point of 99.5°C. It is a derivative of the phenylacetic acid family and is structurally similar to other compounds in this family. 2-ANPEHCl has been studied for its use in synthesis, as a research tool, and for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Aminobenzo[b]thiophenes

  • Application : It's used in the efficient one-pot synthesis of 3-aminobenzo[b]thiophenes, demonstrating its versatility in organic synthesis.
  • Reference : Androsov et al. (2010) in their study titled "A convenient approach towards 2- and 3-aminobenzo[b]thiophenes" explain this application (Androsov et al., 2010).

Development of Protecting Groups

  • Application : It's involved in creating new base-labile carboxyl protecting groups, contributing to the development of novel chemical compounds.
  • Reference : Robles, Pedroso, and Grandas (1993) explored this in their work "2-(4-Acetyl-2-nitrophenyl)ethyl: A New Base-Labile Carboxyl Protecting Group" (Robles, Pedroso, & Grandas, 1993).

Complexation with Nickel

  • Application : This chemical is used in forming mono- and dinuclear Ni(II) complexes, which have potential applications in materials science.
  • Reference : Chai et al. (2017) discuss this in "Two mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands" (Chai et al., 2017).

Antimicrobial Activity

  • Application : Derivatives of this compound have been studied for their antimicrobial properties against various bacteria.
  • Reference : Patel et al. (2011) and (2012) have conducted research on this, as seen in their papers "Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity" and "Synthesis on study of novel chalcone derivatives and theirantimicobial activity" (Patel, Nimavat, Vyas, & Patel, 2011) (Patel & Patel, 2012).

Biochemical Analysis

Biochemical Properties

2-amino-1-(4-nitrophenyl)ethanone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions are crucial in studying enzyme inhibition and activation, as well as understanding the compound’s role in biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in metabolic flux and metabolite levels, affecting overall cell health and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as a nucleophile, reacting with electrophilic centers in enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade under certain conditions, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular processes . It is crucial to determine the appropriate dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and hydrolysis . These reactions are essential for understanding its role in metabolism and potential effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding these interactions is essential for determining its efficacy and potential side effects in biological systems.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3.ClH/c9-5-8(11)6-1-3-7(4-2-6)10(12)13;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBOVJRECBNSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383138
Record name 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5425-81-0
Record name Ethanone, 2-amino-1-(4-nitrophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5425-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 13904
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005425810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-nitrophenyl)ethan-1-one hydrochloride
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Synthesis routes and methods

Procedure details

Hexamethylenetetramine (20.1 g) was added to a solution of 2-bromo-1-(4-nitrophenyl)ethanone (step A product, 25 g) in DCM (250 ml) and the mixture was stirred for 1 hour. It was then filtered and the residue was dissolved in ethanolic HCl (40 mL HCl in 162 ml EtOH). The ethanolic solution was stirred for 3 hours and was left undisturbed for 2 days. The solution was filtered and the residue was washed with water and dried to yield 11.8 g (72%) of the title compound. 1HNMR (DMSO-d6, 300 MHz): δ 8.3 (bs, 3H), 8.38 (d, 2H), 8.27 (d, 2H), 4.68 (s, 2H).
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Yield
72%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 2
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
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2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 4
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 5
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride
Reactant of Route 6
2-amino-1-(4-nitrophenyl)ethanone Hydrochloride

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